molecular formula C13H8Br2ClNO4 B14350534 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- CAS No. 90251-77-7

1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)-

Cat. No.: B14350534
CAS No.: 90251-77-7
M. Wt: 437.47 g/mol
InChI Key: SCPVKHUTGFKSOJ-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- is a synthetic organic compound known for its complex structure and potential applications in various scientific fields

Preparation Methods

The synthesis of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorophenyl group.

    Nitration: The incorporation of a nitro group into the furan ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. For example, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorophenyl and dibromo groups may also contribute to its overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- can be compared with similar compounds such as:

    1-Propanone, 2,3-dibromo-3-(4-methylphenyl)-1-(5-nitro-2-furanyl)-: Differing by the presence of a methyl group instead of a chlorine atom.

    1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-amino-2-furanyl)-: Differing by the presence of an amino group instead of a nitro group.

These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.

Properties

CAS No.

90251-77-7

Molecular Formula

C13H8Br2ClNO4

Molecular Weight

437.47 g/mol

IUPAC Name

2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one

InChI

InChI=1S/C13H8Br2ClNO4/c14-11(7-1-3-8(16)4-2-7)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H

InChI Key

SCPVKHUTGFKSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl

Origin of Product

United States

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